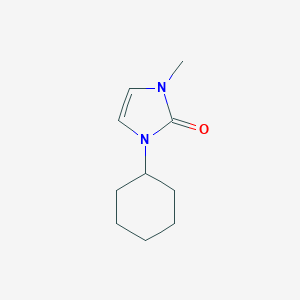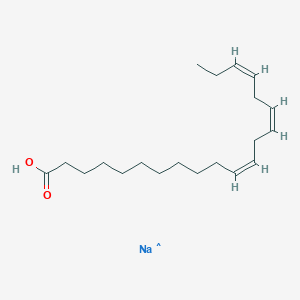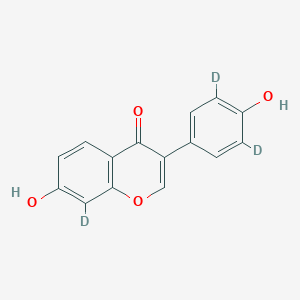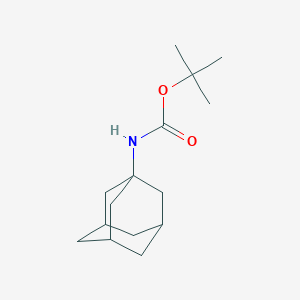
tert-Butyl adamantan-1-ylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-Butyl adamantan-1-ylcarbamate involves several key methods. A notable approach includes the modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the compound with high purity (Li et al., 2012). Another significant method is the one-pot Curtius rearrangement, which facilitates the efficient synthesis of this compound from readily available starting materials, demonstrating its practicality in synthetic chemistry (Leogane & Lebel, 2009).
Molecular Structure Analysis
The molecular structure of tert-Butyl adamantan-1-ylcarbamate has been characterized using various spectroscopic techniques. A study using 2D heteronuclear NMR experiments provided detailed insights into the structure, showcasing the compound’s complex nature (Aouine et al., 2016). Additionally, vibrational spectra and molecular structure analyses have revealed the influence of intramolecular and intermolecular hydrogen bonding on the compound's vibrational modes, further elucidating its structural characteristics (Saeed et al., 2017).
Chemical Reactions and Properties
Tert-Butyl adamantan-1-ylcarbamate undergoes various chemical reactions, showcasing its reactivity and potential as a synthetic intermediate. Studies have explored its role in Curtius rearrangement and its behavior in solvolysis reactions, demonstrating its versatility in organic synthesis (Leogane & Lebel, 2009). The compound's ability to participate in different chemical transformations highlights its significance in the development of new synthetic methodologies.
Physical Properties Analysis
The physical properties of tert-Butyl adamantan-1-ylcarbamate, such as melting point and solubility, are crucial for its application in various chemical processes. Investigations into its crystal structure and thermal behavior provide essential data for understanding how this compound can be manipulated and used in different chemical environments (Dawa El Mestehdi et al., 2022).
Chemical Properties Analysis
The chemical properties of tert-Butyl adamantan-1-ylcarbamate, including reactivity with other substances and stability under various conditions, are of significant interest. Its reactivity has been demonstrated in studies focusing on the synthesis of derivatives and understanding its interactions with other chemical entities, shedding light on its utility in more complex chemical syntheses (Venkateswara Rao et al., 2013).
Applications De Recherche Scientifique
Synthesis of Pharmaceuticals and Intermediates : The compound has been utilized in the synthesis of various pharmaceuticals. For instance, Li et al. (2012) developed an efficient method for synthesizing an intermediate used in the manufacture of lymph, highlighting its role in pharmaceutical manufacturing (Li et al., 2012).
Fluorescent Properties and Crystal Structures : Wrona-Piotrowicz et al. (2020) demonstrated that tert-butyl adamantan-1-ylcarbamate derivatives exhibit unique fluorescent properties, potentially useful in materials science (Wrona-Piotrowicz et al., 2020).
Deprotection in Organic Chemistry : A study by Strazzolini et al. (2005) presented a simple and eco-friendly method for deprotection of carboxylic tert-butyl and 1-adamantyl esters, which is valuable in large-scale organic syntheses (Strazzolini et al., 2005).
Characterization of Chemical and Biological Properties : The structural characterization of tert-butyl adamantan-1-ylcarbamate derivatives, as conducted by Aouine et al. (2016), provides insights into their chemical and biological properties (Aouine et al., 2016).
One-Pot Synthesis Methods : The research by Leogane and Lebel (2009) illustrates an efficient one-pot method for preparing N-tert-Butyl Adamantanyl-1-Yl-Carbamate, a process important for minimizing waste in industrial applications (Leogane & Lebel, 2009).
Polymer Science Applications : Adamantyl groups, including those in tert-butyl adamantan-1-ylcarbamate derivatives, have been utilized in the synthesis of thermally stable polymers, as shown by Matsumoto et al. (1991) (Matsumoto, Horie, & Otsu, 1991).
Propriétés
IUPAC Name |
tert-butyl N-(1-adamantyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVGBVIPHLXQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401099 | |
| Record name | N-t-Boc-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl adamantan-1-ylcarbamate | |
CAS RN |
151476-40-3 | |
| Record name | N-t-Boc-1-adamantylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Boc-amino)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





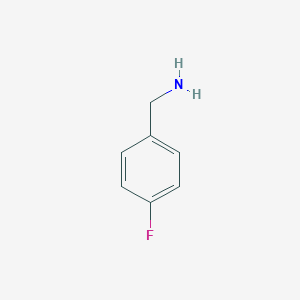

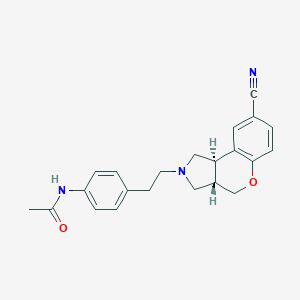
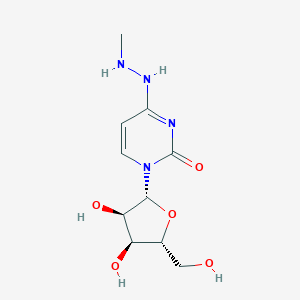

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)

